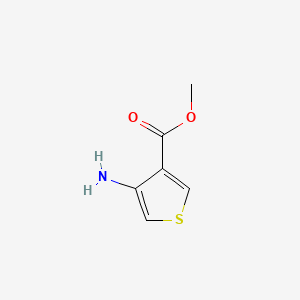

Methyl 4-aminothiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-aminothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFZZXCVOFBHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380588 | |

| Record name | methyl 4-aminothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69363-85-5 | |

| Record name | methyl 4-aminothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-AMINOTHIOPHENE-3-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Methyl 4-aminothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-aminothiophene-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted aminothiophene, it serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The unique arrangement of its amino and carboxylate functional groups on the thiophene ring imparts specific electronic and steric properties, making it a valuable building block for targeting various physiological pathways. A thorough understanding of its fundamental physical properties is paramount for its effective utilization in synthetic chemistry, process development, and the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and spectral properties of this compound, grounded in available scientific data.

Molecular Structure and Identification

A clear depiction of the molecular structure is fundamental to understanding the properties of a compound. The arrangement of atoms and functional groups in this compound dictates its reactivity, polarity, and intermolecular interactions.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The following table summarizes the key physical properties of this compound. It is important to note a distinction in the available data between the free base form of the molecule and its hydrochloride salt, as the salt form generally exhibits a higher melting point due to its ionic character.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂S | [1][2] |

| Molecular Weight | 157.19 g/mol | [3] |

| Physical Form | Solid | [3] |

| Melting Point | Data for the free base is not readily available. The hydrochloride salt has a melting point of 203-204 °C. | |

| Boiling Point | Data for the free base is not readily available. The hydrochloride salt has a boiling point of 295.9 °C at 760 mmHg. | |

| Solubility | Information on the specific solubility of the free base in common solvents is limited. However, aminothiophene carboxylates are generally soluble in organic solvents like ethanol, DMSO, and dimethylformamide, and sparingly soluble in aqueous buffers[1]. The amino group suggests potential for hydrogen bonding, which may enhance solubility in polar solvents[4]. | |

| CAS Number | 69363-85-5 | [3] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While specific experimental spectra for this compound are not widely published, data for closely related analogs and general principles of spectroscopy for thiophene derivatives provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two thiophene ring protons, the amine protons, and the methyl ester protons. The chemical shifts of the thiophene protons will be influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals would include those for the four carbons of the thiophene ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. Expected characteristic peaks include:

-

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹, indicative of the primary amine.

-

C=O stretching: A strong absorption band around 1680-1720 cm⁻¹ corresponding to the ester carbonyl group.

-

C-N stretching: Found in the region of 1250-1350 cm⁻¹.

-

C-S stretching: Weaker bands associated with the thiophene ring.

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is crucial for compound characterization. Standard laboratory procedures are employed for these measurements.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for solubility assessment.

Safety and Handling

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling solid chemical compounds should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area.

Conclusion

This compound is a foundational building block in synthetic and medicinal chemistry. This guide has consolidated the available data on its physical and spectral properties. While key identifiers and some physical characteristics are established, a notable gap exists in the public domain regarding the experimental melting point, boiling point, and detailed solubility of the free base, as well as its specific NMR and IR spectral data. Further empirical studies are warranted to fully characterize this important molecule, which will undoubtedly facilitate its broader application in research and development.

References

-

Khanum, G., Fatima, A., Sharma, P., Srivastava, S. K., & Butcher, R. J. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(4), x210351. [Link]

-

Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H7NO2S). Retrieved from [Link]

- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.

-

NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Analysis of Methyl 4-aminothiophene-3-carboxylate

Introduction

Methyl 4-aminothiophene-3-carboxylate is a heterocyclic compound of significant interest within the realms of medicinal chemistry and drug development. As a substituted thiophene, it serves as a versatile scaffold and a key building block in the synthesis of a wide array of biologically active molecules. Thiophene derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, and detailed analytical methodologies for this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chapter 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physical characteristics of a compound is fundamental to its application in synthesis and analysis.

Chemical Structure

This compound possesses a core thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom. The key functional groups are an amino group (-NH₂) at the C4 position and a methyl carboxylate group (-COOCH₃) at the C3 position. This specific arrangement of substituents dictates the molecule's reactivity and its potential for forming various chemical bonds. The thiophene ring and its directly attached atoms are generally coplanar[1][2].

IUPAC Name and Identifiers

-

IUPAC Name: this compound[3]

-

CAS Number: 69363-85-5[3]

-

PubChem CID: 2777610[3]

-

Molecular Formula: C₆H₇NO₂S[3]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for designing experimental conditions for synthesis, purification, and analysis.

| Property | Value | Source |

| Molecular Weight | 157.19 g/mol | [3] |

| Monoisotopic Mass | 157.01974964 Da | [3] |

| Physical Form | Solid | [5] |

| Storage Temperature | 2-8°C, inert atmosphere | [5] |

Structural Visualization

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Chapter 2: Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Theoretical Principles

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. Chemical shifts (δ) indicate the electronic environment of the nuclei, while coupling constants (J) in ¹H NMR reveal connectivity between neighboring protons.

2.1.2. Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

2.1.3. Data Interpretation

The expected ¹H NMR signals for a similar compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, show characteristic peaks for the amine protons, the thiophene ring proton, and the ester group protons. For this compound, one would expect: a singlet for the thiophene proton, a broad singlet for the NH₂ protons, and a singlet for the methyl ester protons[1].

2.1.4. Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically required.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

2.1.5. Data Interpretation

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the two sp² carbons of the thiophene ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. For a related compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, the ¹³C NMR chemical shifts are reported as δ 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40[1].

2.1.6. Workflow Diagram: NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

2.2.1. Theoretical Principles

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

2.2.2. Experimental Protocol

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

2.2.3. Data Interpretation

Characteristic absorption bands for this compound are expected for the N-H bonds of the primary amine and the C=O bond of the ester. For similar 2-aminothiophene-3-carboxylate derivatives, N-H stretching vibrations are observed in the range of 3460-3298 cm⁻¹, and the C=O stretching vibration of the ester is seen around 1701-1656 cm⁻¹[6].

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3500 - 3300 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=O stretch (ester) | 1750 - 1735 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O stretch (ester) | 1300 - 1000 |

Mass Spectrometry (MS)

2.3.1. Theoretical Principles

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can also provide information about the structure through fragmentation patterns.

2.3.2. Experimental Protocol (e.g., ESI-MS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer and acquire the mass spectrum in positive ion mode.

2.3.3. Data Interpretation

The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 158.027. For a related compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, the ESI-MS showed a [M+H]⁺ peak at m/z 186.15, consistent with its calculated molecular weight[1][2].

Chapter 3: Chromatographic Purity and Quantification

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

3.1.1. Theoretical Principles

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase.

3.1.2. Experimental Protocol: Reverse-Phase HPLC

A reverse-phase HPLC method is generally suitable for a molecule with the polarity of this compound. A method for a similar compound, 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester, utilized a normal-phase HPLC analysis with a silica gel column and a mobile phase of hexane-ethanol (95:5) with UV detection at 254 nm[7]. For reverse-phase analysis of a related compound, a mobile phase of acetonitrile, water, and phosphoric acid has been used[8].

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution with a mixture of water (often with a modifier like 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

3.1.3. Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak in the chromatogram.

3.1.4. Workflow Diagram: HPLC Analysis

Caption: Workflow for HPLC purity analysis.

Chapter 4: Synthesis and Application Insights

Common Synthetic Routes

This compound and its derivatives are often synthesized through multicomponent reactions. A common approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. Another method involves the reaction of a corresponding 3-oxotetrahydrothiophene with hydroxylamine hydrochloride[9].

Importance in Drug Discovery

Thiophene-containing compounds are of great interest in drug discovery due to their diverse biological activities. The amino and ester functionalities of this compound provide convenient handles for further chemical modifications, allowing for the construction of more complex molecules. For instance, a related compound, Methyl 3-Amino-4-methylthiophene-2-carboxylate, is used in the manufacturing of the dental local anesthetic Articaine[10]. This highlights the role of aminothiophene carboxylates as valuable intermediates in the synthesis of pharmaceuticals.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. PubMed. Retrieved from [Link]

-

International Union of Crystallography. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

-

Asian Journal of Chemistry. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Library of Medicine. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

-

Veeprho. (n.d.). 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... Retrieved from [Link]

-

NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Institute of Standards and Technology. Retrieved from [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.

-

SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H7NO2S). Retrieved from [Link]

-

American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

-

DiVA portal. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H7NO2S | CID 2777610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 69363-85-5 [matrix-fine-chemicals.com]

- 5. This compound | 69363-85-5 [sigmaaldrich.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 10. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

An In-Depth Technical Guide to Methyl 4-Aminothiophene-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-aminothiophene-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and applications, with a particular focus on its role in drug discovery. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and explore the structure-activity relationships of its derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and functional materials.

Introduction: The Significance of the Aminothiophene Scaffold

The thiophene ring is a "privileged" scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a valuable component in the design of bioactive molecules.[1][2] The introduction of amino and carboxylate functionalities, as seen in this compound, provides versatile handles for further chemical modifications, enabling the exploration of vast chemical spaces in drug discovery programs.[3] This guide will focus specifically on the 4-amino-3-carboxylate isomer, a key intermediate for a range of therapeutic targets.

Nomenclature and Physicochemical Properties

IUPAC Name and Structural Identification

The correct and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.

-

IUPAC Name: this compound[4]

-

Synonyms: methyl 4-amino-3-thiophenecarboxylate, 4-amino-3-thiophenecarboxylic acid methyl ester[4]

-

CAS Number: 69363-85-5[4]

-

Molecular Formula: C₆H₇NO₂S[4]

-

Molecular Weight: 157.19 g/mol

-

InChI Key: BUFZZXCVOFBHLS-UHFFFAOYSA-N[4]

Physicochemical Data

Understanding the physicochemical properties of this compound is crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 76-81 °C | [5] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | |

| Purity (typical) | 95% |

Note: These values can vary slightly between suppliers and batches.

Synthesis of this compound: A Strategic Approach

The synthesis of substituted aminothiophenes is a well-established area of organic chemistry. The choice of synthetic route often depends on the availability of starting materials, desired scale, and substituent patterns. The Gewald reaction is a prominent one-pot synthesis for 2-aminothiophenes, and while not directly applicable for the 4-amino isomer, understanding related multicomponent reactions provides valuable context.[1]

A common approach for synthesizing the core scaffold of this compound and its analogs involves the cyclization of appropriately functionalized precursors.

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of aminothiophene carboxylates, highlighting the key transformations.

Caption: Generalized workflow for aminothiophene synthesis.

Detailed Experimental Protocol: Synthesis of a Related Analog (Ethyl 2-amino-4-methylthiophene-3-carboxylate)

Objective: To synthesize Ethyl 2-amino-4-methylthiophene-3-carboxylate via a one-pot condensation reaction.

Materials:

-

Acetone (0.5 mmol)

-

Ethyl cyanoacetate (0.5 mmol)

-

Elemental Sulfur (0.5 mmol)

-

Diethylamine (0.5 mmol)

-

Absolute Ethanol (4 ml)

-

Ice-cold water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel (100-200 mesh)

-

Hexane/Ethyl acetate (7:3 mixture)

Procedure:

-

Prepare a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).

-

In a separate flask, prepare a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).

-

Add the acetone and ethyl cyanoacetate mixture to the sulfur and diethylamine solution.

-

Stir the reaction mixture constantly for 3 hours at 50°C.

-

Monitor the reaction completion using thin-layer chromatography (TLC) with pre-coated silica gel 60 F254 plates.

-

Upon completion, quench the reaction mixture with ice-cold water.

-

Extract the product with ethyl acetate.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate (7:3) mobile phase.

-

Collect the fractions containing the pure product and evaporate the solvent to obtain yellow crystals.[6]

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6] The melting point should also be determined and compared to literature values.

Applications in Drug Discovery and Medicinal Chemistry

This compound and its derivatives are valuable scaffolds for the synthesis of a wide range of biologically active compounds. The amino and ester groups provide convenient points for diversification, allowing for the generation of libraries of compounds for screening.

As a Precursor to Fused Heterocyclic Systems

The aminothiophene moiety is a common starting point for the synthesis of thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines, which are known to exhibit a variety of pharmacological activities, including anticancer and anti-inflammatory properties.[5][8]

The following diagram illustrates the general concept of using an aminothiophene carboxylate to build a fused pyrimidine ring system.

Caption: Synthesis of thienopyrimidines from aminothiophenes.

Role in the Development of Kinase Inhibitors

The thiophene scaffold is present in several kinase inhibitors. The ability to functionalize the aminothiophene core allows for the optimization of interactions with the ATP-binding pocket of various kinases, a common strategy in the development of targeted cancer therapies.

Antimicrobial and Other Biological Activities

Derivatives of aminothiophenes have been reported to possess antibacterial and antifungal activities.[2][9] The specific substitution pattern on the thiophene ring and the nature of the groups attached to the amino and carboxylate functionalities are crucial for determining the antimicrobial spectrum and potency. For instance, the introduction of a 4-hydroxy benzaldehyde moiety to a 2-aminothiophene has been shown to result in significant antimicrobial activity.[2]

Future Perspectives and Conclusion

This compound will likely remain a valuable and versatile building block in the fields of drug discovery and materials science. Its utility in the synthesis of complex heterocyclic systems, coupled with the diverse biological activities of its derivatives, ensures its continued relevance. Future research will likely focus on the development of more efficient and sustainable synthetic methods for its production and the exploration of novel biological targets for its derivatives. The principles of bioisosterism will continue to guide the design of new thiophene-containing compounds with improved pharmacological profiles.[10]

This guide has provided a comprehensive overview of the key technical aspects of this compound, from its fundamental properties to its synthesis and applications. It is our hope that this information will serve as a valuable resource for scientists and researchers working to advance the fields of chemistry and medicine.

References

-

PubChem. This compound | C6H7NO2S | CID 2777610. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available from: [Link]

-

IUCr. Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available from: [Link]

-

PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584. Available from: [Link]

-

PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Available from: [Link]

-

NIH. Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available from: [Link]

-

Chemical-Suppliers. This compound | CAS 69363-85-5. Available from: [Link]

-

ResearchGate. Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... Available from: [Link]

-

NIH. Therapeutic importance of synthetic thiophene. Available from: [Link]

- Google Patents. US4847386A - Process for preparing thiophene derivatives.

-

NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

-

ResearchGate. General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. Available from: [Link]

-

NIH. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]

-

NIH. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available from: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 4. This compound | C6H7NO2S | CID 2777610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-aminothiophene-3-carboxylate 97 4651-81-4 [sigmaaldrich.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

Critical Safety Alert: Misattribution of Hazard Data for CAS 69363-85-5

An In-depth Technical Guide to CAS Number 69363-85-5: Properties, Hazards, and the Critical Importance of Accurate Chemical Identification

A critical point of clarification must be established at the outset of this guide. Numerous public databases and safety data sheet (SDS) aggregators incorrectly link CAS number 69363-85-5 to the highly toxic pyrethroid insecticide and acaricide, Fenpropathrin . This is incorrect. The proper CAS number for Fenpropathrin is 39515-41-8[1].

The compound correctly identified by CAS number 69363-85-5 is Methyl 4-aminothiophene-3-carboxylate , a thiophene derivative[2][3][4][5]. The hazard profiles of these two substances are vastly different, and confusing them could lead to severe and potentially fatal laboratory accidents. This guide will focus exclusively on the known properties and hazards of this compound. All data associated with Fenpropathrin should be disregarded in the context of CAS 69363-85-5.

Core Identity and Physicochemical Properties

This compound is a heterocyclic organic compound. Its structure consists of a thiophene ring substituted with an amino group at the 4-position and a methyl carboxylate group at the 3-position. It is primarily used as an intermediate in chemical synthesis[6]. Due to its status as a research and synthesis intermediate, comprehensive public data is limited.

The core known properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 69363-85-5 | [2][3][4] |

| Molecular Formula | C₆H₇NO₂S | [2][4][5] |

| Molecular Weight | 157.19 g/mol | [4][5] |

| Synonyms | Methyl 4-amino-3-thiophenecarboxylate | [2] |

| Physical Form | Solid | [2] |

| Recommended Storage | Keep in a dark place, inert atmosphere, 2-8°C | [2] |

Hazard Assessment and Identified Data Gaps

The hazard profile for this compound is not well-established, with conflicting or incomplete information available from public sources. This lack of comprehensive data is, in itself, the primary hazard, necessitating a cautious approach.

Globally Harmonized System (GHS) Classification: A definitive GHS classification is not available. At least one source reports the substance as "Not Classified" and not meeting GHS hazard criteria[5]. However, other suppliers suggest potential for irritation. For instance, information for the closely related isomer, Methyl 2-aminothiophene-3-carboxylate, includes the "Irritant" hazard code (Xi) with risk statements R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin[6]. Another vendor notes that the material is irritating to the skin[7].

Toxicological Summary:

-

Acute Toxicity (Oral, Dermal, Inhalation): No public data available (e.g., LD50, LC50).

-

Skin Corrosion/Irritation: Should be handled as a potential skin irritant based on vendor data and information on related isomers[6][7].

-

Eye Damage/Irritation: Should be handled as a potential eye irritant[6].

-

Respiratory/Skin Sensitization: No data available.

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available.

The absence of robust toxicological data requires that this compound be handled with the universal precautions applied to all research chemicals of unknown toxicity. Researchers must assume the substance is hazardous until proven otherwise.

Recommended Protocols and Workflows

Given the incomplete safety profile, all experimental work must be governed by a risk-assessment-based approach. The following workflow and handling protocol are designed to provide a self-validating system of safety when working with this compound or other chemicals with similar data gaps.

Decision-Making Workflow for Handling Chemicals with Incomplete Safety Data

The following diagram illustrates the logical process a researcher should follow before and during the handling of a substance with an unknown hazard profile.

Caption: Workflow for risk assessment of chemicals with unknown hazards.

Experimental Protocol: Safe Handling of a Research Chemical with Limited Hazard Data

This protocol outlines the minimum required steps for safely handling this compound.

1. Pre-Experiment Preparation: 1.1. Risk Assessment: Complete the workflow described in the diagram above. Assume the compound is an irritant to skin, eyes, and the respiratory tract. 1.2. Engineering Controls: Designate a specific chemical fume hood for all manipulations of the solid compound and any solutions. Ensure the fume hood has been certified within the last year. 1.3. Personal Protective Equipment (PPE): At a minimum, wear a flame-resistant lab coat, nitrile gloves (or other chemically-resistant gloves as determined by your institution's safety office), and splash-proof chemical safety goggles. 1.4. Spill Kit: Ensure a spill kit appropriate for solid chemical powders is immediately accessible. This should include an absorbent, a scoop/brush, and labeled waste bags. 1.5. Emergency Plan: Review the location and operation of the nearest safety shower and eyewash station.

2. Handling and Weighing (Solid Form): 2.1. All manipulations, including container opening, weighing, and transfer, must be performed inside a certified chemical fume hood to prevent inhalation of fine particulates. 2.2. Use anti-static weighing paper or a weigh boat to prevent dispersal of the powder. 2.3. Carefully close the primary container immediately after dispensing the required amount. Store it according to the recommended conditions (2-8°C, dark, inert atmosphere)[2]. 2.4. Clean any residual powder from the spatula and weighing area with a solvent-dampened wipe (e.g., ethanol or isopropanol), treating the wipe as hazardous waste.

3. Solution Preparation and Use: 3.1. All solvent additions and manipulations of the resulting solution must be performed in the fume hood. 3.2. If the dissolution is exothermic, add the solvent slowly and allow the solution to cool. 3.3. Keep the solution container capped or covered when not in active use.

4. Waste Disposal: 4.1. All contaminated materials (gloves, wipes, weigh boats, pipette tips) must be disposed of in a properly labeled solid hazardous waste container. 4.2. Unused material and solutions must be disposed of in a labeled liquid hazardous waste container. Do not pour down the drain. 4.3. Follow all institutional and local regulations for chemical waste disposal.

Conclusion

This compound (CAS 69363-85-5) is a research chemical with an incomplete and poorly defined public hazard profile. The most significant immediate risk to researchers is the potential for confusion with the highly toxic pesticide Fenpropathrin due to data errors in some online resources. For the compound itself, the available information suggests it should be handled as a potential irritant. The overarching principle for professionals in drug development and research must be to treat this compound with a high degree of caution, employing robust engineering controls and conservative PPE until comprehensive toxicological data becomes available. The workflows and protocols outlined in this guide provide a framework for mitigating risk when faced with such data gaps.

References

-

Fenpropathrin -MATERIAL SAFETY DATA SHEET. Exposome-Explorer. [Link]

-

Fenpropathrin (UK PID). Inchem.org. [Link]

-

Fenpropathrin 10EC Safety Data Sheet. Sumitomo Chemical (Thailand) Co., Ltd.. [Link]

-

Fenpropathrin | C22H23NO3 | CID 47326. PubChem - NIH. [Link]

-

fenpropathrin (185) - Template FAO/JMPR evaluations. FAO. [Link]

-

Fenpropathrin (Ref: OMS 1999). AERU - University of Hertfordshire. [Link]

-

Fenpropathrin. DrugFuture. [Link]

-

AB211324 | CAS 39978-14-8. abcr Gute Chemie. [Link]

-

This compound | C6H7NO2S | CID 2777610. PubChem - NIH. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound | 69363-85-5 [sigmaaldrich.com]

- 3. This compound | 69363-85-5 [chemicalbook.com]

- 4. aboundchem.com [aboundchem.com]

- 5. This compound | C6H7NO2S | CID 2777610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. matrixscientific.com [matrixscientific.com]

Synthesis of Methyl 4-aminothiophene-3-carboxylate from methyl 4-oxotetrahydrothiophene-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of methyl 4-aminothiophene-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus of this document is the conversion of methyl 4-oxotetrahydrothiophene-3-carboxylate to the target aminothiophene. This guide delves into the underlying chemical principles, provides a detailed step-by-step experimental protocol, and discusses the critical parameters that influence the reaction's success. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.

Introduction: The Significance of Aminothiophenes in Medicinal Chemistry

Thiophene-containing compounds are a cornerstone of modern medicinal chemistry, with the thiophene ring serving as a bioisosteric replacement for the phenyl group in many drug candidates.[1] Among these, aminothiophenes are a particularly privileged scaffold due to their versatile reactivity and ability to participate in a wide range of biological interactions.[2][3] The amino and carboxylate functionalities on the thiophene ring provide convenient handles for further chemical modifications, enabling the construction of diverse molecular libraries for drug discovery programs. Specifically, this compound is a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and anti-inflammatory agents.

This guide will focus on a direct and efficient synthetic route to this valuable compound, starting from the readily available methyl 4-oxotetrahydrothiophene-3-carboxylate.

Synthetic Strategy: From a Saturated Heterocycle to an Aromatic Amine

The transformation of methyl 4-oxotetrahydrothiophene-3-carboxylate to this compound involves two key chemical processes: the formation of an amino group at the 4-position and the aromatization of the tetrahydrothiophene ring to a thiophene ring. While the Gewald reaction is a well-known method for synthesizing 2-aminothiophenes, a more direct and regioselective approach is employed for this specific transformation.[4][5]

The chosen strategy involves the reaction of the starting β-ketoester with an amine source, followed by an in-situ aromatization. A particularly effective method utilizes hydroxylamine hydrochloride, which acts as the nitrogen source and facilitates the subsequent ring aromatization under the reaction conditions.

Mechanistic Insights

The reaction proceeds through a multi-step mechanism. Initially, the ketone group of methyl 4-oxotetrahydrothiophene-3-carboxylate reacts with hydroxylamine to form an oxime intermediate. This is followed by a dehydration and rearrangement process, which is facilitated by the acidic conditions provided by the hydroxylamine hydrochloride. This cascade of reactions ultimately leads to the formation of the aromatic thiophene ring with the desired amino group at the 4-position. The aromatization is the thermodynamic driving force for this transformation.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis and purification.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Methyl 4-oxotetrahydrothiophene-3-carboxylate |  | C₆H₈O₃S | 160.19 | 36-38[6] |

| This compound |  | C₆H₇NO₂S | 157.19 | Not specified |

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of this compound.

Materials and Reagents

-

Methyl 4-oxotetrahydrothiophene-3-carboxylate

-

Hydroxylamine hydrochloride

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Diethyl ether

-

Aqueous ammonia solution

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 4-oxotetrahydrothiophene-3-carboxylate in a suitable polar inert solvent such as acetonitrile.

-

Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add diethyl ether to the cooled mixture to precipitate the crude product.

-

Filter the resulting solid.

-

Dissolve the collected solid in water and basify the solution with an aqueous ammonia solution.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by column chromatography or recrystallization.

-

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons on the thiophene ring, the amino protons, and the methyl ester protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the aromatic carbons of the thiophene ring, the carbonyl carbon of the ester, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the ester, and the aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product.

Troubleshooting and Key Considerations

-

Solvent Choice: The choice of a polar inert solvent is crucial for the reaction. Acetonitrile is a common choice due to its ability to dissolve the reactants and its suitable boiling point.

-

Reaction Time and Temperature: The reaction time and temperature may need to be optimized to ensure complete conversion and minimize the formation of byproducts. Monitoring the reaction by TLC is highly recommended.

-

Basification Step: Careful basification is necessary to deprotonate the amine and allow for its extraction into the organic phase.

-

Purity of Starting Material: The purity of the starting methyl 4-oxotetrahydrothiophene-3-carboxylate can significantly impact the yield and purity of the final product.

Conclusion

The synthesis of this compound from methyl 4-oxotetrahydrothiophene-3-carboxylate via a reaction with hydroxylamine hydrochloride is a direct and efficient method for producing this valuable building block. This guide provides a comprehensive framework for researchers and scientists to successfully perform this synthesis. The detailed protocol, mechanistic insights, and practical considerations outlined herein are intended to facilitate the production of high-quality material for applications in drug discovery and development.

References

- Shafiee, A., & Ebrahim, G. (1979). Synthesis of some derivatives of thiophene. Journal of Heterocyclic Chemistry, 16(4), 653-656.

-

Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem. (n.d.). Retrieved from [Link]

-

Methyl 4-oxotetrahydrothiophene-3-carboxylate. Capot Chemical. (n.d.). Retrieved from [Link]

- Gewald, K. (1965). Reaktionen von Nitrilen mit CH-aciden Verbindungen, I. Chemische Berichte, 98(11), 3571-3577.

- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.

- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2021). European Journal of Medicinal Chemistry, 213, 113165.

- An updated review on synthetic features, chemical sciences, and pharmacological implications of the 2-aminothiophene derivatives. (2022). Results in Chemistry, 4, 100336.

- Applications of substituted 2-aminothiophenes in drug design. (2009). Current Organic Chemistry, 13(4), 364-375.

-

Methyl 4-oxotetrahydrothiophene-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (2011). Asian Journal of Chemistry, 23(12), 5399-5401.

- Ethyl 2-amino-4-methylthiophene-3-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1813–o1814.

-

General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. (n.d.). ResearchGate. Retrieved from [Link]

- Aromatization of dihydrothiophenes. Thiophenesaccharin: a sweet surprise. (1979). The Journal of Organic Chemistry, 44(25), 4720–4722.

-

Synthesis of tetrahydrothiophenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Process for preparing thiophene derivatives. (1989). U.S.

-

Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... (2015). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001). Monatshefte für Chemie / Chemical Monthly, 132(3), 279-286.

-

Synthetic methods for β‐ketothioesters. (2016). ResearchGate. Retrieved from [Link]

-

3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. (n.d.). Chemixl Intermediates Pvt. Ltd. Retrieved from [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Synthesis of B-keto esters. (2003). U.S.

-

β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate | 2689-70-5 | Benchchem [benchchem.com]

- 6. Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Biological Activity of Aminothiophene Carboxylic Acids

Introduction: The Aminothiophene Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. The 2-aminothiophene scaffold is one such "privileged structure," demonstrating remarkable versatility and a broad spectrum of biological activities.[1][2] Its five-membered heterocyclic core, when appropriately substituted, can interact with a wide array of biological targets, making it a focal point for drug discovery programs worldwide.[3] This guide provides a technical exploration of the diverse biological activities of aminothiophene carboxylic acids and their derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

Chemical Identity and the Gewald Synthesis: A Cornerstone for Structural Diversity

The power of the aminothiophene scaffold lies in its synthetic accessibility, primarily through the robust and versatile Gewald reaction.[2][4] This one-pot, multi-component reaction condenses a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a base.[2][4] The elegance of the Gewald synthesis is its ability to generate highly substituted 2-aminothiophenes in a single step, providing an efficient route to create large libraries of analogues for biological screening.[4][5] Understanding this synthesis is fundamental, as the choice of initial reactants directly dictates the substitutions on the thiophene ring, which in turn governs the molecule's biological function and pharmacophore properties.[1][6]

This protocol describes a self-validating system to determine the half-maximal inhibitory concentration (IC50) of a test compound against FLT3 kinase using a luminescence-based assay that quantifies ATP consumption.

Pillar of Trustworthiness: This assay's integrity is maintained by including controls for no enzyme (background), no inhibitor (maximum activity), and a known potent inhibitor (positive control, e.g., Midostaurin). This ensures that any observed inhibition is due to the test compound's specific action on the kinase.

-

Reagent Preparation:

-

Prepare a 2X kinase solution (e.g., 10 ng/µL FLT3) in kinase buffer. [7] * Prepare a 2X substrate/ATP solution (e.g., 0.2 mg/mL substrate, 20 µM ATP) in kinase buffer. [7] * Prepare a serial dilution of the aminothiophene test compound in DMSO, then further dilute in kinase buffer to achieve a 10X final concentration.

-

-

Assay Plate Setup (384-well plate):

-

Add 1 µL of the 10X test compound dilution to the appropriate wells. Add 1 µL of DMSO for control wells.

-

Add 4 µL of the 2X kinase solution to all wells except the "no enzyme" control.

-

Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 10 µL.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes. [8]4. Detection:

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: Convert luminescence to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value. [7][9]

Mechanism 2: Tubulin Polymerization Inhibition

The microtubule network is essential for cell division, and disrupting its dynamics is a clinically validated anticancer strategy. Certain aminothiophene derivatives act as antimitotic agents by inhibiting tubulin polymerization, often by binding to the colchicine site on β-tubulin. [8][10]This prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. [8]

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules, providing clear mechanistic evidence.

Causality Explained: The choice of a cell-free system isolates the interaction between the compound and tubulin from other cellular processes. An increase in optical density (or fluorescence) is directly proportional to the mass of microtubule polymer formed. [11][12]A potent inhibitor will suppress this increase compared to a vehicle control.

-

Reagent Preparation:

-

Reconstitute lyophilized, high-purity (>99%) bovine tubulin on ice in tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2-3 mg/mL. [13][14] * Supplement the buffer with 1 mM GTP and a fluorescence reporter (if using a fluorescence-based kit).

-

Prepare test compounds at 10X final concentration in polymerization buffer. Paclitaxel (enhancer) and Nocodazole/Colchicine (inhibitors) should be used as controls. [12]2. Assay Execution:

-

Pre-warm a 96-well plate and a microplate reader to 37°C.

-

On ice, add 10 µL of the 10X test compound or control to appropriate wells.

-

Add 90 µL of the cold tubulin solution to each well to initiate the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed reader.

-

Measure the absorbance at 340 nm or fluorescence (e.g., Ex: 360 nm, Em: 420 nm) every minute for 60 minutes. [14]4. Analysis: Plot the change in absorbance/fluorescence over time. Compare the maximum velocity (Vmax) and the final polymer mass of compound-treated wells to the vehicle control to quantify inhibitory activity. [12]

-

Mechanism 3: Induction of Apoptosis and Cell Cycle Arrest

Regardless of the primary molecular target, a common downstream effect of effective anticancer aminothiophenes is the induction of programmed cell death (apoptosis) and arrest of the cell cycle. [15]Compounds have been shown to cause accumulation of cells in either the G1 or G2/M phase, preventing them from completing cell division. [15][10]

This protocol uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to quantify the DNA content of individual cells and thus determine their phase in the cell cycle. [1] Self-Validation: The protocol's reliability hinges on proper cell handling to avoid creating debris that could be misread by the cytometer. Gating strategies are employed during analysis to exclude cell doublets and debris, ensuring that only single, intact cells are analyzed for their DNA content. [16]

-

Cell Treatment: Seed cancer cells (e.g., PC-3 prostate cancer cells) in a 6-well plate and allow them to adhere overnight. Treat the cells with the aminothiophene derivative at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic and viable cells are collected. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice (or store at -20°C for later analysis). [16]4. Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL to prevent staining of double-stranded RNA). [16] * Incubate in the dark at room temperature for 15-30 minutes. [17]5. Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3). Collect at least 10,000 events per sample.

-

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. [17]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key structural features that govern the anticancer activity of aminothiophene carboxylic acids.

| Feature | Observation | Implication for Design |

| Substituent at C5 | Bulky aromatic or heteroaromatic groups often enhance activity. [18][19] | Explore diverse aryl and heteroaryl moieties to probe specific binding pockets. |

| Amide/Ester at C3 | The nature of the ester or amide group significantly impacts potency and selectivity. [15] | Modification of this group can fine-tune pharmacokinetic properties and target engagement. |

| Substitution on N2 | Acylation or the formation of ureas can introduce crucial hydrogen bond donors/acceptors. [10][20] | Design substitutions that can form key interactions with target residues (e.g., hinge region of kinases). |

| Electron-withdrawing groups | Groups like cyano (-CN) or nitro (-NO2) on appended rings can increase potency. [19][21] | Incorporate electron-withdrawing groups to enhance binding affinity or modulate electronic properties. |

Antimicrobial and Antiprotozoal Activity

The aminothiophene scaffold is also a fertile ground for the development of agents against infectious diseases.

Antibacterial and Antifungal Mechanisms

Derivatives of 2-aminothiophene have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, as well as various fungal species. [4][22]While the exact mechanisms are diverse, they often involve the disruption of essential cellular processes. The presence of halogens or nitro groups on appended aromatic rings has been shown to enhance antimicrobial activity. [2]

The broth microdilution method is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [23][24] Self-Validation: This protocol is inherently self-validating through the use of controls. A growth control (no drug) confirms the viability of the inoculum, and a sterility control (no bacteria) confirms the sterility of the medium. [15]These controls are essential for a trustworthy interpretation of the results.

-

Preparation of Compound Plate:

-

In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

-

Add 100 µL of the test compound (at 2X the highest desired concentration) to the first column.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. [25]2. Preparation of Inoculum:

-

Grow the bacterial strain to be tested overnight.

-

Suspend colonies in saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). [24] * Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well (columns 1-11). Column 11 serves as the growth control. Column 12 contains only broth and serves as the sterility control.

-

Incubate the plate at 37°C for 18-24 hours. [15]4. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be determined by visual inspection or by reading the optical density at 600 nm. [23]

-

Antileishmanial Activity

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. 2-aminothiophene derivatives have been identified as promising starting points for the development of new antileishmanial drugs. [6]Research has focused on optimizing the scaffold to improve potency against the intracellular amastigote stage of the parasite, which resides within host macrophages. [6]

This assay is critical as it evaluates the compound's ability to kill the clinically relevant form of the parasite within its host cell, accounting for cell permeability and intracellular activity.

Causality Explained: A reduction in the number of intracellular amastigotes in treated versus untreated macrophages directly demonstrates the compound's efficacy. The experiment is designed to distinguish between direct toxicity to the parasite and toxicity to the host macrophage, which is assessed in a parallel cytotoxicity assay.

-

Macrophage Plating: Seed a macrophage cell line (e.g., J774) into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 4-24 hours to allow adherence. [26][27]2. Infection: Infect the adherent macrophages with stationary-phase Leishmania amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate overnight to allow for phagocytosis and transformation into amastigotes. [26][27]3. Treatment: Wash the wells with warm PBS to remove extracellular parasites. Add fresh medium containing serial dilutions of the test compound. Amphotericin B is typically used as a positive control.

-

Incubation: Incubate the infected, treated cells for 48-72 hours at 34-37°C with 5% CO₂. [28][29]5. Quantification of Parasite Load:

-

Fix the cells with methanol and stain with Giemsa.

-

Using a microscope, count the number of amastigotes per 100 macrophages for each concentration.

-

Calculate the percentage of infected cells and the average number of amastigotes per infected cell. The IC50 is the concentration that reduces the parasite load by 50%. [29]

-

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Aminothiophene derivatives have shown potent anti-inflammatory activity, often through the modulation of key signaling pathways. [23][24]

Modulation of Inflammatory Pathways

A key mechanism for the anti-inflammatory effects of some aminothiophenes is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. [30][31]NRF2 is a transcription factor that upregulates the expression of antioxidant and cytoprotective genes. Under normal conditions, NRF2 is kept inactive by Kelch-like ECH-associated protein 1 (KEAP1). Certain aminothiophene derivatives can disrupt the NRF2-KEAP1 interaction, allowing NRF2 to translocate to the nucleus and initiate its protective gene expression program, thereby reducing inflammation and oxidative stress. [30][32]This action leads to a reduction in pro-inflammatory mediators like nitric oxide (NO), COX-2, and cytokines such as IL-6 and TNF-α. [31]

This widely used assay screens for anti-inflammatory activity by measuring the inhibition of NO, a key inflammatory mediator produced by macrophages upon stimulation with bacterial LPS.

Self-Validation: The protocol includes a parallel cytotoxicity assay (e.g., MTT or SRB) to ensure that the observed reduction in NO is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. [33]

-

Cell Seeding: Plate a murine macrophage cell line (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight. [34]2. Pre-treatment: Remove the old medium and replace it with fresh medium containing serial dilutions of the aminothiophene test compounds. Incubate for 1-2 hours.

-

Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells. [34][35]4. Incubation: Incubate the plate for 20-24 hours at 37°C. [33]5. NO Measurement (Griess Assay):

-

Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). [36][37] * Incubate for 10-15 minutes at room temperature in the dark. A pink/magenta color will develop.

-

Measure the absorbance at 540 nm. [33]6. Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percent inhibition of NO production for each compound concentration relative to the LPS-only control.

-

| Compound Class | Anti-inflammatory IC50 (µM) | Mechanism | Reference |

| 2-Aminothiophene Analog 1 | 121.47 | Inhibition of Neutrophil Respiratory Burst | [23][33] |

| Tetrahydrobenzo[b]thiophene 2a | ~25 (NO Inhibition) | NRF2 Activation | [31] |

| Tetrahydrobenzo[b]thiophene 3a | ~15 (NO Inhibition) | NRF2 Activation | [31] |

Neuromodulatory and Neuroprotective Activities

The aminothiophene scaffold has also been explored for its effects on the central nervous system.

Positive Allosteric Modulation of GPCRs (e.g., GLP-1R)

Certain 2-aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target for the treatment of type 2 diabetes with emerging roles in neuroprotection. [17]Unlike agonists that directly activate the receptor, PAMs bind to a different (allosteric) site and enhance the receptor's response to its endogenous ligand (GLP-1). This offers a more nuanced approach to receptor modulation. [17]The synergistic effect of these compounds can be measured by the potentiation of downstream signaling, such as cyclic AMP (cAMP) production. [17]

This protocol uses a cell line expressing GLP-1R and measures the accumulation of the second messenger cAMP upon stimulation, often using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence).

Causality Explained: A PAM will show little to no activity on its own but will cause a significant leftward shift and/or increase in the maximum response of the dose-response curve for the native agonist (GLP-1). This directly demonstrates its modulatory, rather than direct agonistic, activity.

-

Cell Preparation: Harvest HEK293 cells stably expressing human GLP-1R and resuspend them in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. [10]2. Assay Plate Setup (384-well plate):

-

Dispense cells into the plate.

-

Add the aminothiophene test compound (as the potential PAM) at a fixed concentration (e.g., 10 µM).

-

Add a serial dilution of the GLP-1 agonist.

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for cAMP production.

-

Detection (HTRF):

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. Calculate the HTRF ratio.

-

Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the concentration-response curves for the GLP-1 agonist in the presence and absence of the test compound to determine the fold-shift in EC50.

Summary and Future Directions

The aminothiophene carboxylic acid scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability via the Gewald reaction allows for extensive chemical exploration, leading to compounds with a remarkable breadth of biological activity. [1][27]From inhibiting oncogenic kinases and microbial growth to modulating complex inflammatory and neurological pathways, these molecules continue to provide valuable leads for therapeutic development.

Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects, improving their pharmacokinetic profiles for better in vivo efficacy, and exploring novel biological targets. The continued application of the robust experimental protocols detailed in this guide will be essential for validating new mechanisms and advancing the next generation of aminothiophene-based therapeutics from the laboratory to the clinic.

References

-

ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry. [Link]

-

Bio-Rad Antibodies. Immunofluorescene PI Staining - Flow Cytometry Protocol. [Link]

-

BPS Bioscience. FLT3 Kinase Assay Kit. [Link]

-

ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

-

Frontiers. Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. [Link]

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

-

Hölzel Biotech. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). [Link]

-

Innoprot. ASSAY PROCEDURES - GLP-1R cAMPNomad HEK293 cell line Catalog #: P70503. [Link]

-

MDPI. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. [Link]

-

Molecular Devices. Determine Kd for the glucagon GLP-1 receptor with Tag-lite HTRF technology. [Link]

-

National Center for Biotechnology Information. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

-

National Center for Biotechnology Information. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. [Link]

-

National Center for Biotechnology Information. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. [Link]

-

National Center for Biotechnology Information. Distinct Macrophage Fates after in vitro Infection with Different Species of Leishmania. [Link]

-

National Center for Biotechnology Information. Leishmania amazonensis Amastigotes Highly Express a Tryparedoxin Peroxidase Isoform That Increases Parasite Resistance to Macrophage Antimicrobial Defenses and Fosters Parasite Virulence. [Link]

-

National Center for Biotechnology Information. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]

-

protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

PubMed. Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives. [Link]

-

PubMed. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. [Link]

-

PubMed. A Review on Anticancer Activities of Thiophene and Its Analogs. [Link]

-

PubMed. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]

-

ResearchGate. Vitamin D increases killing of intracellular Leishmania amazonensis in vitro independently of macrophage oxidative mechanisms. [Link]

-

ResearchGate. Inhibition of tubulin polymerization evaluated by cell-free tubulin.... [Link]

-

ResearchGate. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. [Link]

-

ResearchGate. Figure 4: Cell-free tubulin polymerization assay in vitro. Purified.... [Link]

-

SciELO. In vitro Method for Isolation of Amastigote Forms of Leishmania amazonensis from J774G8 Macrophage Induced by. [Link]

-

ThaiScience. inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. [Link]

-

UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]

-

University of Pennsylvania. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

-

Wikipedia. Gewald reaction. [Link]

-